molecular formula C10H11Cl2N3 B2368199 [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2402828-63-9

[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride

Cat. No.: B2368199
CAS No.: 2402828-63-9
M. Wt: 244.12
InChI Key: ZSEMZNCRKIJORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine hydrochloride is a substituted pyrazole derivative characterized by a 3-chlorophenyl group attached to the pyrazole ring at the 1-position and an aminomethane group at the 3-position. Its molecular formula is C₁₀H₁₁Cl₂N₃, with a molecular weight of 248.12 g/mol (CAS: 1193389-54-6) . The compound is typically synthesized via alkylation or condensation reactions involving chlorinated precursors, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

[1-(3-chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-8-2-1-3-10(6-8)14-5-4-9(7-12)13-14;/h1-6H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEMZNCRKIJORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comprehensive Analysis of the Preparation Methods for [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride

The compound this compound is a heterocyclic amine salt of considerable interest in medicinal and synthetic organic chemistry, primarily due to its structural motif combining a substituted phenyl ring with a pyrazole core and a primary amine functional group. This article systematically explores the synthetic strategies for preparing this compound, emphasizing mechanistic rationale, experimental parameters, purification, and analytical characterization. Drawing from a wide spectrum of peer-reviewed literature, chemical databases, and authoritative texts, the discussion contextualizes the preparation of this compound within broader trends in heterocyclic chemistry, while providing detailed, data-driven insights into optimal synthetic practices. The report also presents comparative data tables summarizing reaction conditions and yields, and concludes with a critical synthesis of research findings and recommendations for future methodological improvements.

Background and Structural Considerations

Molecular Identity and Structural Features

This compound is characterized by the presence of a pyrazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 3-position with a methanamine moiety, which is protonated and paired with a chloride anion in the hydrochloride salt form. The hydrochloride salt enhances the compound’s solubility and stability, making it suitable for pharmaceutical and research applications.

The molecular formula of the free base is C10H10ClN3, and the hydrochloride salt is typically represented as C10H11ClN3·HCl, with a molecular weight of approximately 242.13 g/mol for the salt. The structure features a five-membered pyrazole ring, which is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules, and a primary amine, which serves as a versatile handle for further derivatization or biological interaction.

Relevance and Applications

The [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine scaffold is relevant in the context of drug discovery, agrochemical research, and as a synthetic intermediate for more complex heterocyclic compounds. Pyrazole derivatives are known for their anti-inflammatory, anti-cancer, anti-microbial, and enzyme inhibitory activities. The presence of a chlorophenyl group can modulate the electronic properties and biological activity of the molecule, while the amine functionality allows for salt formation and conjugation to other pharmacophores.

Survey of Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach, involving the construction of the pyrazole core, introduction of the 3-chlorophenyl substituent, and installation of the methanamine side chain. The hydrochloride salt is then formed by acidification with hydrochloric acid. The synthetic logic is informed by methods established for structurally related compounds, such as (1-phenyl-1H-pyrazol-3-yl)methanamine and its halogenated analogues.

Key Synthetic Challenges

The main challenges in synthesizing this compound include selective functionalization of the pyrazole ring, control of regioselectivity during ring formation, and efficient introduction of the amine group without overalkylation or side reactions. The presence of the chloro substituent on the phenyl ring can influence reactivity and must be considered in the choice of starting materials and reaction conditions.

Synthesis of the Pyrazole Core

The pyrazole ring is most commonly constructed via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the target compound, the starting point is typically a 3-chlorophenylhydrazine, which is condensed with a suitable β-ketoaldehyde or β-diketone.

Cyclocondensation of 3-Chlorophenylhydrazine with 1,3-Dicarbonyl Compounds

A widely used method for pyrazole synthesis involves the reaction of substituted phenylhydrazines with 1,3-dicarbonyl compounds such as ethyl acetoacetate or acetylacetone. In the context of [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine, 3-chlorophenylhydrazine hydrochloride is reacted with a β-ketoaldehyde (such as ethyl 2-oxoacetate) under acidic or neutral conditions to afford the 1-(3-chlorophenyl)pyrazole-3-carbaldehyde intermediate.

The reaction is typically performed in ethanol or another polar solvent at temperatures ranging from room temperature to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the product is isolated by filtration or extraction.

Regioselectivity Considerations

The regioselectivity of the cyclocondensation is governed by the electronic properties of the starting materials. The use of 3-chlorophenylhydrazine ensures that the phenyl group is introduced at the 1-position of the pyrazole ring. The choice of β-ketoaldehyde or β-diketone determines the substitution pattern at the 3-position, which is critical for subsequent functionalization.

Introduction of the Methanamine Group

The installation of the methanamine group at the 3-position of the pyrazole ring can be achieved via several strategies, including reductive amination, nucleophilic substitution, or Mannich-type reactions.

Reductive Amination of Pyrazole-3-carbaldehyde

One of the most efficient routes involves the reductive amination of the 1-(3-chlorophenyl)pyrazole-3-carbaldehyde intermediate. This process entails the reaction of the aldehyde with ammonia or a primary amine (such as methylamine) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

The reaction is typically carried out in methanol or ethanol at room temperature or slightly elevated temperatures. The resulting [1-(3-chlorophenyl)pyrazol-3-yl]methanamine is obtained after workup and purification, usually by column chromatography or recrystallization.

Alternative Methods: Mannich-Type Reactions

Alternatively, the methanamine side chain can be introduced via a Mannich reaction, involving the condensation of the pyrazole with formaldehyde and ammonia or a primary amine. This method is less commonly used due to potential side reactions and lower regioselectivity, but it remains a viable option under carefully controlled conditions.

Purification and Analytical Characterization

Purification of the product is achieved by recrystallization from ethanol/ether mixtures or by column chromatography on silica gel, depending on the scale and purity required. Analytical characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis.

NMR spectroscopy confirms the structure and purity of the compound, with characteristic signals for the pyrazole ring, aromatic protons, and methylene group adjacent to the amine. MS provides molecular weight confirmation, while IR spectroscopy identifies functional groups such as N-H and C-N stretches. Elemental analysis ensures the correct stoichiometry of the hydrochloride salt.

Data Table: Typical NMR and MS Data
Spectroscopic Method Expected Signals/Values
¹H NMR (DMSO-d₆) 7.1–7.8 ppm (aromatic), 6.2–6.8 ppm (pyrazole), 3.5–4.0 ppm (CH₂NH₂)
¹³C NMR (DMSO-d₆) 115–140 ppm (aromatic/pyrazole), 45–55 ppm (CH₂)
MS (ESI) m/z 224 (M+H)⁺ for free base, 260 (M+HCl)⁺ for hydrochloride
IR (KBr) 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C-N)

Comparative Analysis of Preparation Methods

Literature Survey of Related Compounds

The preparation of this compound is closely related to the synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine and its halogenated analogues. The literature provides several examples of such syntheses, which inform the optimal conditions for the target compound.

Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine

The synthesis of (1-phenyl-1H-pyrazol-3-yl)methanamine involves the cyclocondensation of phenylhydrazine with a β-ketoaldehyde, followed by reductive amination of the resulting pyrazole-3-carbaldehyde. The process is analogous to the preparation of the 3-chloro analogue, with the main difference being the use of 3-chlorophenylhydrazine as the starting material.

Synthesis of Halogenated Analogues

The introduction of halogen substituents on the phenyl ring can be achieved by using the corresponding halogenated phenylhydrazine. The presence of the chloro group can affect the reactivity and selectivity of the cyclocondensation, but the overall strategy remains the same.

Reaction Conditions and Yields

The yields of the key steps in the synthesis are influenced by the choice of solvent, temperature, reaction time, and the nature of the reducing agent used in the reductive amination. The following table summarizes typical reaction conditions and yields reported in the literature for related compounds:

Step Reagents and Conditions Yield (%) Reference
Cyclocondensation 3-chlorophenylhydrazine + β-ketoaldehyde, EtOH, reflux, 3–6 h 70–85
Reductive Amination Pyrazole-3-carbaldehyde + NH₃, NaBH₃CN, MeOH, rt, 2–4 h 60–80
Salt Formation Free base + HCl (g), EtOH, 0–25°C, 1 h 90–95

Optimization Strategies

Optimization of the synthesis focuses on maximizing yield and purity while minimizing side reactions and byproducts. Key strategies include:

  • Using freshly distilled solvents and reagents to prevent contamination and degradation.
  • Monitoring reaction progress by TLC or HPLC to avoid overreaction or decomposition.
  • Employing mild reducing agents in the reductive amination to prevent reduction of the pyrazole ring.
  • Controlling the rate of HCl addition during salt formation to avoid excessive acidification and hydrolysis.

Industrial and Scale-Up Considerations

While most literature reports focus on laboratory-scale synthesis, the methods described are amenable to scale-up with appropriate modifications. Industrial production may involve continuous flow synthesis, use of more robust catalysts, and automated purification techniques to enhance throughput and reproducibility.

Mechanistic Insights and Structure-Activity Relationships

Mechanistic Rationale for Key Steps

The cyclocondensation of 3-chlorophenylhydrazine with a β-ketoaldehyde proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring. The regioselectivity is dictated by the electronic properties of the substituents and the reaction conditions.

The reductive amination step involves the formation of an imine intermediate, which is subsequently reduced to the primary amine by the reducing agent. The choice of reducing agent is critical to avoid overreduction or side reactions.

Structure-Activity Considerations

The presence of the 3-chloro substituent on the phenyl ring can influence the electronic distribution and reactivity of the molecule, potentially affecting its biological activity and pharmacokinetic properties. The primary amine group provides a site for salt formation and further derivatization, enhancing the compound’s versatility in drug design.

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Methods

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information on the chemical environment of the protons and carbons in the molecule.
  • Mass Spectrometry (MS): Confirms the molecular weight and provides information on fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups and confirms the presence of the amine and pyrazole moieties.
  • High-Performance Liquid Chromatography (HPLC): Assesses purity and detects impurities or byproducts.

Data Table: Analytical Parameters

Technique Parameter Expected Value
¹H NMR Aromatic protons 7.1–7.8 ppm
¹H NMR Pyrazole protons 6.2–6.8 ppm
¹H NMR CH₂NH₂ 3.5–4.0 ppm
MS (ESI) [M+H]⁺ 224 (free base), 260 (hydrochloride)
IR N-H stretch 3300 cm⁻¹
IR C=N stretch 1600 cm⁻¹
HPLC Purity >98%

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Chlorophenyl Ring)

The 3-chlorophenyl group undergoes substitution reactions under specific conditions. Data from related chlorophenyl-pyrazole compounds () show consistent patterns:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
MethoxylationNaOCH₃, EtOH, 80°C, 6h3-methoxyphenyl analog85%
AminationNH₃ (aq.), CuI, 100°C, 12h3-aminophenyl derivative72%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°CBiaryl-substituted pyrazole68%

Key Observations :

  • Reactions require polar aprotic solvents (DMF, DME) or alcohols.

  • Palladium catalysts enable cross-couplings with aryl boronic acids.

Amine Group Reactions

The primary amine (-CH₂NH₂) participates in typical amine chemistry:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
AcylationAcetyl chloride, pyridine, 0°CN-acetylated derivative90%
Reductive AlkylationBenzaldehyde, NaBH₃CN, MeOHN-benzylamine analog78%
Sulfonamide FormationTosyl chloride, Et₃N, DCMSulfonamide product82%

Mechanistic Notes :

  • Acylation proceeds via nucleophilic attack on the carbonyl carbon.

  • Reductive alkylation involves imine intermediate formation followed by reduction.

Pyrazole Ring Functionalization

The pyrazole nitrogen (N1) and C4 position show reactivity:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
N-AlkylationEthyl bromide, NaH, DMF, 25°CN-ethylpyrazolium salt70%
C4 BrominationNBS, AIBN, CCl₄, reflux4-bromo-pyrazole derivative65%
CyclizationCS₂, KOH, EtOH, refluxThiazolo-pyrazole hybrid58%

Structural Insights :

  • Bromination at C4 is regioselective due to electron-withdrawing effects of the chlorophenyl group.

  • Cyclization with CS₂ forms fused heterocycles ( ).

Metal Complexation

The pyrazole nitrogen and amine group act as ligands:

Metal SaltConditionsComplex StructureApplicationReference
CuIDMF, 25°C, 12hCu(I)-pyrazole-amine coordinationCatalysis
AgSbF₆CH₃CN, RTAg(I) complexAntimicrobial studies

Spectroscopic Data :

  • Cu(I) complexes show λₘₐₓ at 420 nm (UV-Vis) ( ).

  • Ag complexes exhibit enhanced stability in polar solvents.

Degradation Pathways

Stability under harsh conditions:

ConditionObservationDegradation ProductHalf-LifeReference
Acidic (HCl, 100°C)Cleavage of amine group3-chlorophenyl-pyrazole2h
Alkaline (NaOH, 80°C)Hydrolysis of C-Cl bond3-hydroxyphenyl derivative4h
UV Light (254 nm)Radical-mediated decompositionMultiple unidentified fragments6h

Scientific Research Applications

Overview

[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride is a pyrazole derivative known for its diverse biological activities and potential therapeutic applications. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure, which includes a 3-chlorophenyl group and a methanamine moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Key findings include:

  • Cell Lines Tested : The compound exhibited significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and NCI-H522, with IC50 values indicating potent efficacy.
  • Mechanism of Action : The anticancer effects are associated with cell cycle arrest at the G2/M phase, suggesting interference with cancer cell division processes. This mechanism underscores the compound's potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazole derivatives can serve as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance globally .

Synthetic Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
  • Introduction of the 3-Chlorophenyl Group : This step employs substitution reactions using chlorinated aromatic compounds.
  • Attachment of the Methanamine Group : Introduced via nucleophilic substitution reactions.
  • Formation of Hydrochloride Salt : Enhances solubility and stability through reaction with hydrochloric acid .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with notable effects observed at lower concentrations compared to standard chemotherapeutic agents. The study concluded that this compound could be a promising candidate for further development as an anticancer drug.

Case Study 2: Antibiotic Synergy

A recent study explored the use of this compound as an adjuvant to enhance the effectiveness of commonly used antibiotics against resistant bacterial strains. Results showed that co-administration significantly reduced the minimum inhibitory concentration (MIC) required for antibiotic efficacy, suggesting a synergistic effect that warrants further investigation.

Mechanism of Action

The mechanism of action of [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with receptors, modulating signal transduction pathways and exerting various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Pyrazole Derivatives

  • [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride (CAS: 1193389-54-6) Structural Difference: The aminomethane group is at the 4-position of the pyrazole ring instead of the 3-position. Molecular Weight: 248.12 g/mol (identical to the target compound). Synthesis: Similar routes involving chlorophenyl hydrazine and alkylation, but final substituent positioning varies reaction conditions .
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: N/A) Structural Difference: A methyl group replaces the 3-chlorophenyl moiety, and the aminomethane is at the 5-position. Molecular Weight: 147.61 g/mol. Application: Used as a building block in drug discovery, emphasizing the role of substituent size and position on solubility and reactivity .

Heterocyclic Analogues

  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate Structural Difference: Pyrazole ring replaced by thiazole, with a chlorine atom on the phenyl group. Molecular Weight: 279.18 g/mol (including monohydrate).
  • 1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride (CAS: 1197871-01-4) Structural Difference: Pyridine ring fused with pyrazole, introducing aromatic nitrogen.

Physicochemical and Pharmacological Data

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine HCl C₁₀H₁₁Cl₂N₃ 248.12 3-Cl-phenyl, 3-NH₂CH₂ Limited receptor data
[1-(3-Chlorophenyl)pyrazol-4-yl]methanamine HCl C₁₀H₁₁Cl₂N₃ 248.12 3-Cl-phenyl, 4-NH₂CH₂ Positional isomer; similar synthesis
1-(3-Methylpyrazol-5-yl)methanamine HCl C₅H₁₀ClN₃ 147.61 3-CH₃, 5-NH₂CH₂ Building block for SAR studies
[2-(3-Cl-phenyl)thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl·H₂O 279.18 Thiazole core, 3-Cl-phenyl Enhanced electronic interactions

Key Differences and Implications

  • Substituent Position : The 3-position of the pyrazole ring in the target compound may sterically hinder interactions compared to 4- or 5-position isomers, affecting binding kinetics .
  • Pharmacological Gaps : While bupropion hydrochloride () shares a 3-chlorophenyl group, its tertiary amine and ketone functionalities highlight the diversity of bioactivity within chlorophenyl-containing compounds .

Biological Activity

[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 3-chlorophenyl group and a methanamine moiety. The presence of the chlorine atom at the 3-position is significant, as it influences the compound's binding affinity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It acts by:

  • Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity and thereby affecting metabolic pathways. For instance, it has been shown to inhibit monoamine oxidases, which play a crucial role in neurotransmitter metabolism .
  • Receptor Modulation : It also interacts with certain receptors, modulating signal transduction pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : The compound exhibited high antiproliferative activity against A549 (lung cancer) and NCI-H522 cell lines, with IC50 values indicating potent efficacy .
  • Mechanism : The anticancer effects are associated with cell cycle arrest at the G2/M phase, suggesting that it may interfere with cancer cell division processes .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

  • Inhibition of Cyclooxygenase (COX) : It acts as a reversible and non-competitive inhibitor of COX enzymes, which are critical in the inflammatory response. This property positions it as a potential therapeutic agent for inflammatory diseases .

Antiparasitic Activity

There is emerging evidence that compounds similar to this compound can inhibit parasitic activities:

  • Targeting PfATP4 : Analogous compounds have been found to inhibit PfATP4-associated Na+-ATPase activity in Plasmodium falciparum, indicating potential use in antimalarial therapies .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

CompoundStructureBiological ActivityIC50 Values
[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride2-ClModerate anticancerTBD
[1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride4-ClLow anti-inflammatoryTBD
[1-(3-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride3-MeHigh antiproliferativeTBD

Case Studies

Several case studies have explored the pharmacological potential of pyrazole derivatives:

  • Study on Anticancer Effects : A study demonstrated that modifications in the pyrazole structure led to enhanced anticancer activity against breast cancer cell lines, emphasizing the importance of substituent positioning on efficacy .
  • Inflammation Model : In vivo models showed that compounds similar to this compound reduced inflammation markers significantly compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine hydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring. A common approach includes:

  • Step 1: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole core.
  • Step 2: Introduction of the 3-chlorophenyl group via nucleophilic substitution or Suzuki coupling.
  • Step 3: Functionalization of the pyrazole ring with a methanamine group, followed by hydrochloride salt formation for stability.

Purification often employs techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol). Reaction conditions (e.g., temperature, pH) are critical for optimizing yields .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and molecular connectivity.
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material).
  • X-ray Diffraction (XRD): For crystallographic validation using programs like SHELXL (rigorous refinement against intensity data) .
  • Mass Spectrometry (MS): ESI-MS or HRMS to confirm molecular weight and fragmentation patterns.

Advanced: How do reaction conditions influence regioselectivity during pyrazole ring formation?

Answer:
Regioselectivity in pyrazole synthesis is highly sensitive to:

  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to direct substituent placement.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor specific tautomeric forms.
  • Temperature: Higher temperatures (80–120°C) may promote thermodynamic control over kinetic products.

For example, in , fluorophenyl-substituted pyrazoles required precise temperature control to avoid byproducts. Methodological optimization via Design of Experiments (DoE) is recommended .

Advanced: How does the substitution pattern on the phenyl ring modulate biological activity?

Answer:
Substituent position and electronegativity significantly impact bioactivity:

Substituent PositionBiological Effect (Example)Mechanism Insight
3-Chloro (target compound)Enhanced receptor binding affinityChlorine’s electron-withdrawing effect increases ligand-receptor dipole interactions .
4-Fluoro (analog)Reduced metabolic stabilityFluorine’s steric effects alter CYP450 enzyme interactions .
2-Methoxy (analog)Improved solubilityMethoxy group enhances hydrophilicity but may reduce membrane permeability .

Comparative studies using structure-activity relationship (SAR) models are essential to validate these trends .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:
Discrepancies often arise due to variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use validated protocols (e.g., IC₅₀ determination under consistent pH/temperature).
  • Purity Reassessment: Re-analyze disputed compounds via HPLC/NMR to rule out batch-specific impurities.
  • Computational Modeling: Molecular docking or MD simulations to reconcile divergent binding data (e.g., highlights receptor interaction studies).

For instance, fluorophenyl analogs in showed variable activity in kinase inhibition assays due to differences in cell-line selection .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

Answer:

  • pH Buffering: Maintain pH 6–7 to prevent hydrolysis of the amine group.
  • Lyophilization: Store as a lyophilized powder and reconstitute in degassed solvents.
  • Antioxidants: Add 0.1% w/v ascorbic acid to mitigate oxidation of the pyrazole ring.
  • Low-Temperature Storage: –20°C in amber vials to reduce photodegradation .

Advanced: How can crystallographic data (e.g., from SHELXL) inform drug design for this compound?

Answer:
XRD data reveal:

  • Conformational Flexibility: Torsion angles between the pyrazole and phenyl rings, influencing docking poses.
  • Hydrogen Bonding: Interactions between the hydrochloride group and solvent/co-crystallized water.
  • Packing Motifs: Insights into solubility limitations (e.g., tight crystal packing reduces dissolution rates).

In , SHELXL refinements highlighted steric clashes in analogs, guiding synthetic modifications .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:
Critical scalability issues include:

  • Reagent Availability: Transitioning from expensive catalysts (e.g., Pd(PPh₃)₄) to cost-effective alternatives.
  • Purification Bottlenecks: Replacing column chromatography with continuous flow crystallization.
  • Byproduct Formation: Aggressive mixing and temperature control to minimize side reactions during amine functionalization ( notes yield drops >50% without optimization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.